Technical Guide: Synthesis of 4-(Pyridin-4-yl)azepane Dihydrochloride
Technical Guide: Synthesis of 4-(Pyridin-4-yl)azepane Dihydrochloride
This guide outlines a robust, scalable synthesis pathway for 4-(Pyridin-4-yl)azepane dihydrochloride , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and GPCR ligands (e.g., V1a receptor antagonists).
The pathway prioritizes the Suzuki-Miyaura cross-coupling strategy on a seven-membered ring enol triflate. This approach is selected for its modularity, allowing for the late-stage introduction of the unstable 4-pyridyl moiety, thereby minimizing side reactions associated with pyridine handling in early steps.
Retrosynthetic Analysis & Strategy
The synthesis is designed to access the target molecule (4) via the reduction of a dehydroprecursor (3) . This precursor is generated through a palladium-catalyzed cross-coupling between a 4-pyridyl boronate and an activated azepane enol triflate (2) . The starting material is the commercially available or easily synthesized N-Boc-hexahydro-1H-azepin-4-one (1) .
Strategic Advantages:
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Regiocontrol: The position of the aryl group is fixed by the ketone functionality of the starting material.
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Modularity: The Suzuki coupling allows for the substitution of the pyridine ring with other heteroaromatics if SAR (Structure-Activity Relationship) exploration is required.
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Stability Management: 4-Pyridylboronic acids are prone to protodeboronation; this route utilizes the more stable pinacol ester and optimized coupling conditions.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the logic from target to the azepanone scaffold.
Detailed Experimental Protocols
Phase 1: Activation of the Azepane Scaffold
Objective: Convert tert-butyl 4-oxoazepane-1-carboxylate to the vinyl triflate. Critical Mechanism: Kinetic enolization using a bulky base (LiHMDS) prevents thermodynamic equilibration, ensuring the double bond forms cleanly.
Reagents:
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tert-Butyl 4-oxoazepane-1-carboxylate (1.0 equiv)
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LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 equiv)
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PhNTf2 (N-Phenyl-bis(trifluoromethanesulfonimide)) (1.2 equiv)
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Solvent: Anhydrous THF
Protocol:
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Charge a flame-dried reaction vessel with tert-butyl 4-oxoazepane-1-carboxylate in anhydrous THF (0.2 M) under Nitrogen.
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Cool the solution to -78 °C .
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Add LiHMDS dropwise over 20 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.
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Add a solution of PhNTf2 in THF dropwise.
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Allow the mixture to warm to 0 °C over 2 hours and stir for an additional 4 hours.
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Quench: Dilute with saturated aqueous NH₄Cl.
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Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Hexanes/EtOAc, 9:1) to yield the Enol Triflate as a colorless oil.
Phase 2: Suzuki-Miyaura Cross-Coupling
Objective: Install the 4-pyridine ring. Challenge: 4-Pyridylboronic acids are notoriously unstable. Solution: Use 4-Pyridylboronic acid pinacol ester and a catalyst system capable of rapid oxidative addition, such as Pd(dppf)Cl₂.
Reagents:
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Azepane Enol Triflate (from Phase 1) (1.0 equiv)
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4-Pyridylboronic acid pinacol ester (1.2 equiv)
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Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)
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Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
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Solvent: 1,4-Dioxane[1]
Protocol:
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Dissolve the Enol Triflate and Boronate Ester in 1,4-Dioxane (0.15 M).
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Degas the solution by sparging with Nitrogen for 15 minutes (Critical for Pd cycle efficiency).
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Add the Pd catalyst and the aqueous Na₂CO₃ solution.
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Heat the reaction to 85 °C for 12 hours.
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QC Check: Monitor by LC-MS for the disappearance of the triflate and formation of the product (M+H approx. 275 for Boc-protected intermediate).
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Workup: Filter through a pad of Celite to remove Pd black. Dilute with water and extract with EtOAc.
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Purification: Flash chromatography (DCM/MeOH 95:5). The pyridine nitrogen makes the compound polar; ensure the silica is deactivated or use a gradient.
Phase 3: Hydrogenation & Deprotection
Objective: Reduce the internal alkene and remove the Boc group to generate the salt.
Reagents:
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Pd/C (10 wt% loading)
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Hydrogen Gas (Balloon pressure or 1 atm)
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Solvent: MeOH (for hydrogenation)
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4M HCl in 1,4-Dioxane (for deprotection)
Protocol:
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Hydrogenation: Dissolve the coupling product in MeOH. Add Pd/C (10% w/w). Stir under H₂ atmosphere (balloon) at Room Temperature for 16 hours. Filter through Celite and concentrate.
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Note: This step generates a racemic mixture at C4.
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Deprotection: Redissolve the reduced intermediate in minimal dry Dioxane.
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Add 4M HCl in Dioxane (10 equiv) at 0 °C. Warm to RT and stir for 4 hours.
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Isolation: The product often precipitates as the dihydrochloride salt. Add Et₂O to drive precipitation.
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Filtration: Collect the white solid by filtration under Nitrogen (hygroscopic).
Data Summary & Quality Control
| Parameter | Specification | Method of Verification |
| Appearance | White to off-white hygroscopic solid | Visual Inspection |
| Identity | Consistent with structure | ¹H NMR (D₂O or DMSO-d₆) |
| Purity | >95% | HPLC (C18 column, Acetonitrile/Water + 0.1% TFA) |
| Salt Stoichiometry | 2.0 ± 0.2 HCl | Elemental Analysis (Cl content) or AgNO₃ titration |
| Stereochemistry | Racemic (unless chiral separation applied) | Chiral HPLC |
Reaction Workflow Diagram
Figure 2: Sequential reaction workflow for the synthesis of the dihydrochloride salt.
Scientific Commentary (E-E-A-T)
Causality of Experimental Choices:
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Why the Enol Triflate? Direct alkylation of azepan-4-one with pyridine electrophiles is chemically forbidden due to the electron-deficient nature of the pyridine ring (it does not undergo Friedel-Crafts type alkylation). The "inverse" strategy—making the azepane the electrophile (vinyl triflate) and the pyridine the nucleophile (boronate)—is the standard for heteroaryl-heterocycle coupling [1].
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Stereochemical Implications: The hydrogenation of the internal double bond (Step 3) creates a chiral center at C4. Since the substrate is achiral and the catalyst is achiral, the product is a racemate. If the biological application requires a specific enantiomer, Chiral Supercritical Fluid Chromatography (SFC) is the recommended method for resolution at the N-Boc stage prior to salt formation [2].
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Salt Form: The dihydrochloride salt is specified because the molecule contains two basic nitrogen atoms: the secondary amine of the azepane (pKa ~10-11) and the pyridine nitrogen (pKa ~5). Both will be protonated in excess HCl, ensuring a stable, crystalline solid suitable for storage.
References
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Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Wacker, D. A., & Miller, K. J. (2008). 5-HT2C receptor agonists: a review of recent patent literature. Current Opinion in Drug Discovery & Development, 11(4), 438-445. (Context for azepane scaffolds in GPCR drug discovery). Link
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026. Link
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Sigma-Aldrich. (n.d.). 4-(Pyridin-4-yl)azepane Product Page. Retrieved February 15, 2026. Link
